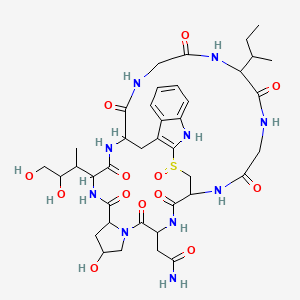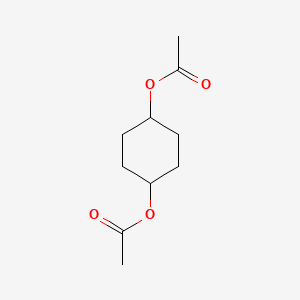
Amaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amaninamide is a cyclic peptide and one of the amatoxins, which are found in several members of the mushroom genera Amanita, Lepiota, and Galerina . It is closely related to alpha-amanitin but differs by lacking the hydroxyl group on tryptophan . This alteration affects its ultraviolet absorption spectrum but not its toxicity . This compound is known for its potent inhibition of RNA polymerase II, leading to cytolysis of hepatocytes and kidney cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of amaninamide involves the formation of a linear octapeptide followed by thioether formation using the Savige-Fontana reaction . The synthetic challenges include diastereoselective sulfoxidation to afford the more toxic ®-sulfoxide .
Industrial Production Methods: the synthesis of related compounds like alpha-amanitin involves complex peptide synthesis techniques that could be adapted for this compound .
Chemical Reactions Analysis
Types of Reactions: Amaninamide undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield reduced peptides .
Scientific Research Applications
Amaninamide has several scientific research applications:
Mechanism of Action
Comparison with Similar Compounds
Alpha-amanitin: Differs by having a hydroxyl group on tryptophan.
Amanin: Contains a carboxamide group instead of a carboxylic acid group.
Phallotoxins: Another group of cyclic peptides found in Amanita mushrooms, but with different toxicological profiles.
Uniqueness: Amaninamide’s unique structure, lacking the hydroxyl group on tryptophan, distinguishes it from alpha-amanitin and affects its ultraviolet absorption spectrum . Despite this difference, its toxicity remains comparable, making it a valuable compound for studying the structure-activity relationships of amatoxins .
Properties
CAS No. |
58311-65-2 |
|---|---|
Molecular Formula |
C39H54N10O13S |
Molecular Weight |
903.0 g/mol |
IUPAC Name |
2-[(1R,4S,8R,10S,13S,16S,27R,34S)-34-[(2S)-butan-2-yl]-13-[(2R,3R)-3,4-dihydroxybutan-2-yl]-8-hydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27λ4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19,21,23-tetraen-4-yl]acetamide |
InChI |
InChI=1S/C39H54N10O13S/c1-4-17(2)31-36(59)42-12-29(54)43-25-16-63(62)38-21(20-7-5-6-8-22(20)46-38)10-23(33(56)41-13-30(55)47-31)44-37(60)32(18(3)27(52)15-50)48-35(58)26-9-19(51)14-49(26)39(61)24(11-28(40)53)45-34(25)57/h5-8,17-19,23-27,31-32,46,50-52H,4,9-16H2,1-3H3,(H2,40,53)(H,41,56)(H,42,59)(H,43,54)(H,44,60)(H,45,57)(H,47,55)(H,48,58)/t17-,18-,19+,23-,24-,25-,26-,27-,31-,32-,63+/m0/s1 |
InChI Key |
BOHCOUQZNDPURZ-ICNZIKDASA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H]2C[S@@](=O)C3=C(C[C@@H](C(=O)NCC(=O)N1)NC(=O)[C@@H](NC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H](NC2=O)CC(=O)N)O)[C@@H](C)[C@H](CO)O)C5=CC=CC=C5N3 |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC2CS(=O)C3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)N)O)C(C)C(CO)O)C5=CC=CC=C5N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)




